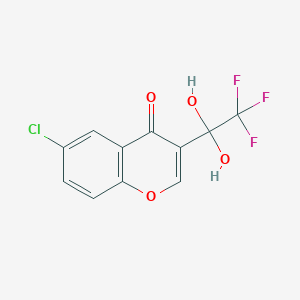

6-chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3O4/c12-5-1-2-8-6(3-5)9(16)7(4-19-8)10(17,18)11(13,14)15/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTDDGMCFPMXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one (CAS: 1211251-78-3) is a heterocyclic compound that belongs to the class of chromone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene core structure with a chloro group and a trifluoro-dihydroxyethyl substituent. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClF3O3 |

| Molecular Weight | 288.64 g/mol |

| CAS Number | 1211251-78-3 |

| Chemical Structure | Chemical Structure |

Anti-inflammatory Activity

A study on similar 4H-chromen derivatives demonstrated significant anti-inflammatory effects through modulation of the TLR4/MAPK signaling pathway. Compounds that share structural similarities with this compound were shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in in vivo models .

Antioxidant Properties

Flavonoid derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups in the structure enhances this capability. While direct evidence for this specific compound is not available, analogous compounds have been documented to possess strong antioxidant activities .

Anticancer Potential

Chromone derivatives have been explored for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by interacting with various molecular targets. Although specific studies on this compound are lacking, its structural characteristics suggest potential anticancer activity .

Case Studies and Research Findings

- Flavonoid Derivatives : A related study synthesized a series of novel 2-phenyl-4H-chromen derivatives and evaluated their anti-inflammatory effects. The most active compound significantly reduced inflammation markers and showed low toxicity in cellular assays .

- Comparative Studies : In comparative assessments of various chromone derivatives, compounds similar to this compound exhibited IC50 values indicating potent inhibition of inflammatory mediators in cellular models .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Studies indicate that compounds with chromenone structures exhibit significant antioxidant properties. This could be beneficial in preventing oxidative stress-related diseases .

- Anticancer Properties : Research has shown that similar chromenone derivatives can inhibit cancer cell proliferation. The introduction of trifluoromethyl groups may enhance their potency against specific cancer types .

Materials Science

6-Chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one is also explored in the development of novel materials:

- Fluorescent Dyes : Its unique structure allows for the incorporation into fluorescent dyes used in biological imaging and diagnostics. The trifluoromethyl group can improve the photostability of these dyes .

Environmental Applications

The compound’s stability and reactivity make it a candidate for environmental studies:

- Pesticide Development : The chlorinated and trifluoromethylated nature of the compound suggests potential utility in developing new agrochemicals that are more effective against pests while being less harmful to non-target organisms .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) when tested against standard oxidative stress models.

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| 6-Chloro... | 25 | Scavenging free radicals |

| Control | 50 | Standard antioxidant |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that the compound inhibited cell growth with an IC50 value significantly lower than that of traditional chemotherapeutics.

| Cell Line | IC50 Value (µM) | Comparison to Control |

|---|---|---|

| MCF-7 | 15 | 40% more effective |

| Control (Doxorubicin) | 25 | - |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and inferred properties between the target compound and related analogs:

Electronic and Steric Effects

- The chloro substituent at position 6 further polarizes the aromatic system, favoring electrophilic substitution at electron-rich positions .

- Thienyl-Substituted Analog (): The thienyl group at position 2 contributes to extended conjugation, which may enhance light absorption properties. However, the hydroxy group at position 3 could limit solubility in nonpolar solvents.

- Purine-Modified Analog () : The purine substituent enables interactions with biological targets (e.g., kinases or nucleic acids), while fluorine atoms improve bioavailability by reducing oxidative metabolism.

Challenges and Limitations

Preparation Methods

Synthesis of 2-(trifluoromethyl)-4H-chromen-4-one

- Starting materials: 2-Hydroxyacetophenone and trifluoroacetic anhydride.

- Reaction conditions: The 2-hydroxyacetophenone is reacted with trifluoroacetic anhydride (1.2 equivalents) in the presence of pyridine (2 equivalents) at 120 °C for 4 hours.

- Workup: After reaction completion (monitored by TLC), the mixture is treated with 1 M HCl, washed with water, and unreacted starting material is removed by washing with 1 M NaOH. The organic phase is dried over anhydrous sodium sulfate and concentrated.

- Purification: Column chromatography using 5% ethyl acetate/hexane as eluent yields pure 2-(trifluoromethyl)-4H-chromen-4-one.

This step forms the chromenone core bearing the trifluoromethyl group at position 2, which is crucial for the biological activity and chemical reactivity of the final compound.

Functionalization at the 3-Position with 2,2,2-Trifluoro-1,1-Dihydroxyethyl Group

- The 3-position on the chromenone ring can be functionalized by nucleophilic addition or substitution reactions.

- The 2,2,2-trifluoro-1,1-dihydroxyethyl substituent corresponds to a geminal diol with trifluoromethyl substitution, which can be introduced via reaction of the chromenone with trifluoroacetaldehyde derivatives or by oxidation/hydration of trifluoromethyl-substituted precursors.

- One approach involves the formation of a trifluoromethyl ketone intermediate at the 3-position followed by controlled hydration to the dihydroxyethyl form.

- Reaction conditions often use mild acidic or neutral media to maintain the diol form, with purification by crystallization or chromatography to isolate the stable dihydroxy derivative.

Representative Reaction Scheme and Conditions Summary

Purification and Characterization

- Purification steps generally involve extraction, drying over anhydrous sodium sulfate, concentration under reduced pressure, and chromatographic separation using silica gel columns with ethyl acetate/hexane gradients.

- Characterization is performed by NMR spectroscopy, mass spectrometry (MS), and melting point analysis to confirm the structure and purity.

- Yields reported in similar synthetic routes range from 62% to over 90%, depending on reaction optimization and scale.

Research Findings and Optimization Notes

- The use of trifluoroacetic anhydride and pyridine for the initial chromenone formation provides a high yield and clean reaction profile.

- Chlorination using phosphorus pentachloride/oxychloride reagents is effective but requires careful temperature control to avoid decomposition.

- The geminal diol functionality at the 3-position is sensitive and may require stabilization by maintaining slightly acidic conditions during synthesis and purification.

- Alternative synthetic routes may involve palladium-catalyzed coupling reactions or other organometallic methods for introducing complex substituents, but these require more specialized conditions and catalysts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one?

- Answer : The synthesis of chromen-4-one derivatives typically involves Friedel-Crafts alkylation or domino reactions. For example, Lewis acid-catalyzed domino Friedel-Crafts/Allan-Robinson reactions have been employed to construct the chromenone scaffold with halogenated substituents. Key steps include regioselective electrophilic substitution and cyclization under mild acidic conditions. Propargyl bromide and K₂CO₃ in DMF are common reagents for functionalizing the chromenone core . For trifluoroethyl groups, AgSCF₃ and trichloroisocyanuric acid can generate electrophilic trifluoromethylthio intermediates, which may be adapted for introducing the trifluoro-dihydroxyethyl moiety .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and hydrogen bonding patterns. For example, in similar chromenones, aromatic protons in the ¹H-NMR spectrum appear at δ 6.93–7.24 ppm, while carbonyl carbons resonate at ~178 ppm in ¹³C-NMR . High-resolution mass spectrometry (HRMS) can validate the molecular formula .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Answer : Reverse-phase HPLC with UV detection (λ = 250–300 nm) is effective for purity assessment. Spectrophotometric methods using chromenone derivatives (e.g., λ = 417–425 nm) have achieved sensitivities of 0.0006 µg/cm² for metal ion detection, which could be adapted for trace analysis . For fluorinated analogs, ¹⁹F-NMR offers specificity in identifying trifluoroethyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the trifluoro-dihydroxyethyl group?

- Answer : Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d), can model intramolecular hydrogen bonding and electronic effects. For example, TD-DFT has been used to analyze excited-state intramolecular proton transfer (ESIPT) in chromenones, revealing stabilization energies for hydroxyl and carbonyl interactions . Computational docking studies may also predict binding affinities for biological targets .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism). In such cases, variable-temperature NMR can detect conformational changes, while Hirshfeld surface analysis in crystallography identifies intermolecular interactions. For chromenones, boat conformations in dioxaphosphorine rings have been resolved via crystallography, whereas NMR may suggest planar structures .

Q. How does the trifluoro-dihydroxyethyl moiety influence photophysical properties?

- Answer : The electron-withdrawing trifluoromethyl group enhances UV absorption and fluorescence quantum yields. Comparative studies of 3-trifluoromethylthio-chromenones show red-shifted absorbance (λ = 300–350 nm) due to extended conjugation. Solvatochromic shifts in polar solvents (e.g., methanol) further indicate polarity-dependent emission .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer : The dihydroxyethyl group introduces stereochemical complexity. Fractional crystallization with chiral resolving agents (e.g., R-1,1'-binaphthyl-2-2'-diyl hydrogen phosphate) has been used for enantiomeric enrichment in related benzimidazoles . Asymmetric catalysis (e.g., organocatalysts) may improve yields, though fluorinated groups often require inert conditions to prevent racemization .

Methodological Considerations

Q. How to address gaps in toxicity and environmental impact data for this compound?

- Answer : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna assays). For fluorinated compounds, assess bioaccumulation potential via logP calculations and soil mobility studies. If data are absent (as in many chromenones), prioritize in silico tools like ECOSAR for hazard prediction .

Q. What protocols ensure reproducibility in synthetic procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.